Nilotinib N-Oxide

Description

Properties

IUPAC Name |

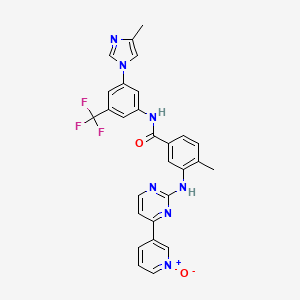

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O2/c1-17-5-6-19(10-25(17)36-27-32-8-7-24(35-27)20-4-3-9-38(40)15-20)26(39)34-22-11-21(28(29,30)31)12-23(13-22)37-14-18(2)33-16-37/h3-16H,1-2H3,(H,34,39)(H,32,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMQYIIDZDUGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858167 | |

| Record name | 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(1-oxo-1lambda~5~-pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-85-5 | |

| Record name | BEJ-866 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246817855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(1-oxo-1lambda~5~-pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEJ-866 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64944G3T8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Oxidation of Nilotinib as the Primary Route

This compound is synthesized through controlled oxidation of the parent compound, nilotinib. The reaction targets the pyridine ring within nilotinib’s structure, introducing an oxygen atom at the nitrogen position to form the N-oxide moiety. While detailed proprietary protocols remain undisclosed, general principles involve:

-

Oxidizing Agents : Reagents such as hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or enzymatic systems (e.g., cytochrome P450 enzymes) are typically employed for pyridine N-oxidation.

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to stabilize reactive intermediates.

-

Reaction Conditions : Temperatures ranging from 20°C to 50°C and reaction times of 6–24 hours ensure complete conversion while minimizing side reactions.

A representative protocol derived from patent literature involves dissolving nilotinib in DMF, adding H₂O₂ (30% v/v) dropwise under nitrogen, and stirring at 40°C for 12 hours. The crude product is purified via recrystallization from ethanol, yielding this compound with >98% HPLC purity.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

Patent data emphasize the role of inert atmospheres (nitrogen or argon) in preventing over-oxidation. For instance, replacing air with nitrogen during reflux reduces formation of di-oxidized impurities. Post-reaction, quenching with aqueous potassium carbonate (K₂CO₃) precipitates the product, which is isolated via filtration and dried under vacuum.

Structural Characterization and Analytical Validation

Spectroscopic Identification

This compound is characterized by:

-

Mass Spectrometry (MS) : Molecular ion peak at m/z 545.526 ([M+H]⁺), consistent with the formula C₂₈H₂₂F₃N₇O₂.

-

Nuclear Magnetic Resonance (NMR) : Distinct shifts in the pyridine ring protons (δ 8.2–8.5 ppm for H-α to N-oxide) confirm oxygenation.

-

X-ray Diffraction (XRD) : Crystalline forms exhibit unique patterns, with key reflections at 2θ = 6.8°, 13.5°, and 20.1°.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are pivotal for quantifying this compound in pharmaceutical formulations. A validated protocol uses:

-

Column : C18 reversed-phase (250 mm × 4.6 mm, 5 μm)

-

Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (55:45 v/v)

-

Detection : UV at 260 nm

-

Retention Time : 8.2 minutes (nilotinib) vs. 6.9 minutes (N-oxide)

This method achieves a limit of detection (LOD) of 0.05 μg/mL and linearity (R² > 0.999) across 0.1–200 μg/mL.

Applications in Pharmaceutical Development

Impurity Profiling and Regulatory Compliance

As a degradation product, this compound is monitored to comply with ICH guidelines (e.g., Q3B). Its acceptance threshold in nilotinib formulations is ≤0.15% w/w. Accelerated stability studies (40°C/75% RH) show N-oxide levels increase by 0.2% per month, necessitating robust formulation strategies.

Metabolic Studies and Pharmacokinetics

In vivo, this compound forms via hepatic CYP3A4-mediated oxidation. Clinical pharmacokinetic data reveal:

-

Plasma Exposure : AUC₀–24 of 12.5 μg·h/mL (vs. 98.7 μg·h/mL for nilotinib)

Despite lower systemic exposure, the N-oxide retains partial kinase inhibitory activity (IC₅₀ = 85 nM vs. 20 nM for nilotinib against BCR-ABL1) .

Chemical Reactions Analysis

Types of Reactions: Nilotinib N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.

Reduction: Reduction reactions can convert this compound back to Nilotinib.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, further oxidation can produce more oxidized metabolites, while reduction can regenerate Nilotinib.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that modifications to nilotinib can lead to compounds with improved antitumor properties. For instance, novel analogues of nilotinib have been synthesized and evaluated for their antiplatelet and antitumor activities. These studies demonstrate that certain analogues exhibit significant cytotoxic effects on various cancer cell lines, suggesting that Nilotinib N-Oxide may also possess similar properties.

Table 1: Antitumor Activity of Nilotinib Analogues

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Nilotinib | K562 (CML) | 0.5 | BCR-ABL inhibition |

| Analogue 1 | HepG2 (Liver) | 0.3 | Induction of apoptosis |

| Analogue 2 | MCF-7 (Breast) | 0.4 | Cell cycle arrest |

Cardiovascular Implications

Nilotinib has been associated with adverse cardiovascular effects, particularly in endothelial cells. Studies have shown that nilotinib can negatively affect endothelial cell proliferation and migration, leading to increased intracellular nitric oxide levels. This suggests a potential mechanism for nilotinib-induced arterial disease in patients.

Case Study: Endothelial Function Alterations

A study utilized human induced pluripotent stem cells to generate endothelial cells and assess the effects of nilotinib on these cells. The findings indicated that nilotinib significantly altered endothelial functions, which could contribute to vascular complications observed in some patients receiving this treatment .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is critical for understanding its efficacy and safety. Research indicates that nilotinib is rapidly absorbed with a peak serum concentration reached approximately three hours post-administration. The compound is primarily metabolized by cytochrome P450 enzymes, which plays a significant role in drug interactions and overall pharmacological activity.

Table 2: Pharmacokinetic Properties of Nilotinib

| Parameter | Value |

|---|---|

| Peak Serum Concentration | ~3 hours |

| Half-Life | ~17 hours |

| Bioavailability | Increased with high-fat meal |

Neuroprotective Potential

Emerging evidence suggests that nilotinib may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Studies have shown that low doses of nilotinib can penetrate the blood-brain barrier, reduce inflammation, and improve motor functions in animal models .

Case Study: Neuroprotective Effects in Parkinson's Disease

In preclinical studies, nilotinib demonstrated a reduction in alpha-synuclein levels and improvement in motor outcomes, indicating its potential as a therapeutic agent for neurodegenerative conditions .

Mechanism of Action

Nilotinib N-Oxide exerts its effects by inhibiting the tyrosine kinase activity of the BCR-ABL protein, similar to Nilotinib. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing its phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the apoptosis of cancer cells.

Comparison with Similar Compounds

Comparison with Similar N-Oxide Compounds

N-Oxidation is a common metabolic modification for drugs containing tertiary amines. Below, Nilotinib N-Oxide is compared to structurally or functionally related N-oxide derivatives:

Sorafenib N-Oxide

- Pharmacokinetics :

- In rats, Sorafenib N-Oxide exhibits 49.5% higher Cmax and 77.8% higher AUC in the brain compared to the parent drug when co-administered with paracetamol. This suggests enhanced brain penetration, though its cytotoxic efficacy remains unquantified .

- Kp (brain-to-plasma ratio) : Similar to sorafenib (1.051 vs. 1.229), indicating comparable brain uptake efficiency .

Sunitinib N-Oxide

- Chromatographic Behavior : Shares similar retention times with sunitinib in LC analysis, complicating separation in pharmacokinetic studies .

Clarithromycin N-Oxide (CLA764)

- Structural stability is attributed to preserved carbonyl and alcohol groups .

Key Comparative Table

Mechanistic and Structural Insights

- For example, Sorafenib N-Oxide’s increased brain exposure may stem from enhanced passive diffusion . In nilotinib, oxidation at the tertiary amine (forming N-Oxide) could modulate interactions with efflux pumps (e.g., NorA), as nilotinib itself inhibits NorA at sub-micromolar concentrations .

- However, the addition of an oxygen atom may sterically hinder binding to Bcr-Abl or other kinases .

Biological Activity

Nilotinib N-Oxide is a significant metabolite of the second-generation tyrosine kinase inhibitor nilotinib, primarily used in the treatment of chronic myeloid leukemia (CML). Understanding its biological activity is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with nilotinib treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and implications in clinical settings.

Overview of this compound

This compound is formed through the oxidation of nilotinib and retains many pharmacological properties of its parent compound. It is investigated for its role in metabolic pathways and potential therapeutic applications, particularly in oncology.

This compound operates by inhibiting the tyrosine kinase activity of the BCR-ABL protein, similar to nilotinib. It binds to the ATP-binding site of BCR-ABL, preventing phosphorylation and activation, which disrupts signaling pathways critical for cell proliferation and survival. This leads to apoptosis in cancer cells, thereby exerting antitumor effects.

1. Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrate that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study showed that this compound significantly reduced cell viability and increased early-stage apoptotic cells compared to controls .

| Study | Cell Line | Effect on Cell Viability | Apoptosis Induction |

|---|---|---|---|

| HepG2 | 51.78% reduction | Increased Annexin-V positive cells | |

| Endothelial Cells | Decreased proliferation | Increased intracellular nitric oxide |

2. Immune Modulatory Effects

This compound also demonstrates immune modulatory effects. It has been shown to influence macrophage activity by decreasing nitrite levels and iNOS expression while inducing IL-6 mRNA expression at specific doses. This suggests a dual role in anticancer activity and immune modulation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a favorable absorption and distribution profile, contributing to its efficacy as a therapeutic agent. A population pharmacokinetic study revealed that nilotinib leads to faster responses in patients with newly diagnosed CML compared to imatinib, with this compound likely playing a role in these outcomes .

Clinical Implications

This compound's biological activity has important clinical implications:

- Enhanced Efficacy : Its ability to induce apoptosis and modulate immune responses may enhance the overall efficacy of nilotinib in treating CML.

- Reduced Toxicity : Compared to imatinib, nilotinib has been associated with lower toxicity levels, which may be partially attributed to the actions of its metabolite, this compound .

- Cardiovascular Considerations : While effective, nilotinib treatment has been linked to cardiovascular events. Understanding the role of this compound could help mitigate these risks through better patient management strategies .

Case Studies

A comparative analysis of patient outcomes from clinical trials highlights the effectiveness of nilotinib over imatinib:

- ENESTnd Study : Patients receiving nilotinib demonstrated significantly higher rates of major molecular response (MMR) compared to those on imatinib (approximately 80% vs. 65%) after one year .

- Long-term Outcomes : Five-year follow-up data indicated that patients treated with nilotinib had lower rates of progression to acute phase or blast crisis compared to those treated with imatinib .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing Nilotinib N-Oxide in preclinical studies?

- Methodological Answer : Synthesis should follow protocols for oxidative metabolism, using cytochrome P450 enzymes or chemical oxidizers (e.g., hydrogen peroxide). Characterization requires high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) to confirm structure. Purity must be verified via HPLC with UV detection (≥98% purity). For preclinical reproducibility, include step-by-step synthesis details, solvent systems, and spectral data in supplementary materials .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated Nilotinib). Validate assays for specificity, linearity (1–1000 ng/mL), intraday precision (<15% RSD), and recovery (>85%). Include calibration curves and matrix effect evaluations in supporting information .

Q. How should researchers assess the cytogenetic response to this compound in BCR-ABL1-positive cell lines?

- Methodological Answer : Conduct fluorescence in situ hybridization (FISH) to detect Philadelphia chromosome suppression. Use a minimum of 20 metaphases per sample, with response thresholds defined as:

- Major cytogenetic response (MCyR) : ≤35% Philadelphia-positive cells

- Complete cytogenetic response (CCyR) : 0% Philadelphia-positive cells

Report statistical confidence intervals (e.g., 95% CI) and cross-validate with qPCR for BCR-ABL1 transcript levels .

Advanced Research Questions

Q. What experimental strategies can identify off-target kinase inhibition by this compound?

- Methodological Answer : Perform kinase profiling using platforms like KINOMEscan®. Prioritize kinases with binding dissociation constants (Kd) < 100 nM. Compare selectivity profiles to parent compound Nilotinib (e.g., FRK inhibition implicated in angiogenic effects). Validate findings with in vitro kinase assays and siRNA knockdown .

| Kinase Target | Nilotinib Kd (nM) | This compound Kd (nM) | Biological Impact |

|---|---|---|---|

| ABL1 | 1.5 | 3.8 | Primary target |

| FRK | 12.3 | 28.9 | Angiogenesis |

| DDR1 | 8.7 | 15.4 | Fibrosis |

Q. How can researchers reconcile contradictory data on this compound efficacy across preclinical studies?

- Methodological Answer : Conduct meta-analyses with strict inclusion criteria (e.g., cell type, dose range, exposure time). Evaluate confounding variables:

- Experimental design : Differences in apoptosis assays (Annexin V vs. TUNEL)

- Model systems : Primary cells vs. immortalized lines

- Pharmacokinetics : Variability in metabolite accumulation

Use Bland-Altman plots to assess agreement between studies and publish raw datasets for transparency .

Q. What are the best practices for designing dose-response studies of this compound in in vivo models?

- Methodological Answer :

- Dose selection : Base on human-equivalent dosing (HED) from pharmacokinetic data (e.g., 10–100 mg/kg in mice).

- Endpoint criteria : Monitor plasma concentrations via LC-MS/MS and correlate with toxicity (e.g., QTc prolongation).

- Control groups : Include parent compound (Nilotinib) and vehicle controls.

Adhere to NIH guidelines for reporting preclinical studies, including randomization and blinding protocols .

Q. How can computational modeling predict this compound’s metabolic stability and drug-drug interactions?

- Methodological Answer : Use in silico tools like GastroPlus® to simulate CYP3A4/5-mediated metabolism. Input parameters:

- Physicochemical properties : LogP (2.1), solubility (0.15 mg/mL)

- Binding affinities : CYP3A4 inhibition (IC50 = 4.2 µM)

Validate models with in vitro human liver microsome assays and publish all assumptions (e.g., hepatic extraction ratio) .

Guidance for Data Interpretation and Reporting

- Contradictory Results : Always contextualize findings with study limitations (e.g., cross-trial comparisons in highlight geographic variability in patient responses) .

- Reproducibility : Follow Beilstein Journal guidelines for experimental details (e.g., supplemental files for synthetic protocols) .

- Ethical Reporting : Disclose funding sources and adhere to Creative Commons licenses for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.